molecular formula C7H11BrO2 B2463722 Methyl 3-bromocyclopentanecarboxylate CAS No. 1311312-00-1

Methyl 3-bromocyclopentanecarboxylate

Cat. No.: B2463722
CAS No.: 1311312-00-1
M. Wt: 207.067
InChI Key: NBNSTTSIQITBMQ-UHFFFAOYSA-N
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Description

Methyl 3-bromocyclopentanecarboxylate is an organic compound with the molecular formula C7H11BrO2. It is a colorless liquid that is slightly soluble in water but soluble in common organic solvents . This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.

Scientific Research Applications

Methyl 3-bromocyclopentanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for “Methyl 3-bromocyclopentanecarboxylate” indicates that it may pose certain hazards, but specific details are not provided in the available resources .

Mechanism of Action

Target of Action

Methyl 3-bromocyclopentanecarboxylate is a chemical compound used in organic synthesis as an important intermediate . The primary targets of this compound are typically other organic molecules in the reaction mixture. The specific target can vary depending on the reaction conditions and the other reactants present .

Mode of Action

The compound acts by participating in chemical reactions with its targets. For example, it has been reported that the Reformatsky reagent, obtained from methyl 1-bromocyclopentanecarboxylate and zinc, selectively adds to the carbon-carbon double bond of the heterocyclic fragment of certain compounds . This interaction results in the formation of new chemical bonds and the creation of new molecules .

Biochemical Pathways

As an intermediate in organic synthesis, this compound does not typically participate directly in biochemical pathways. Instead, it is used to synthesize other compounds which may have biological activity. The specific pathways affected would therefore depend on the final products of the synthesis .

Result of Action

The result of this compound’s action is the formation of new chemical compounds. For example, in the reaction with the Reformatsky reagent, the result is the formation of addition products after hydrolysis of the reaction mixture . These products can then be used in further reactions or processes.

Action Environment

The action of this compound is influenced by various environmental factors such as temperature, solvent, and the presence of other reactants . For example, the reaction with the Reformatsky reagent was carried out under specific conditions of temperature and solvent . These factors can influence the rate of the reaction, the yield of the product, and the stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromocyclopentanecarboxylate can be synthesized through various methods. One common method involves the bromination of methyl cyclopentanecarboxylate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromocyclopentanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chlorocyclopentanecarboxylate
  • Methyl 3-fluorocyclopentanecarboxylate
  • Methyl 3-iodocyclopentanecarboxylate

Uniqueness

Methyl 3-bromocyclopentanecarboxylate is unique due to its specific reactivity profile, which is influenced by the bromine atom. Compared to its chloro, fluoro, and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-bromocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNSTTSIQITBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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